5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a 4-nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(3-methylphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: 5-(3-carboxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group on the phenyl ring.
5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group on the phenyl ring.
5-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Methyl group is positioned differently on the phenyl ring.
Uniqueness
5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(3-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-3-2-4-12(9-10)15-16-14(17-21-15)11-5-7-13(8-6-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWSUISUKSWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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